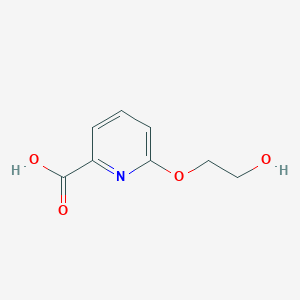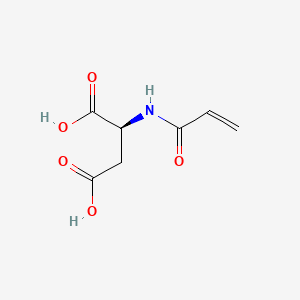
N-Acryloyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acryloyl-L-aspartic acid is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The addition of an acryloyl group to L-aspartic acid enhances its reactivity and makes it a valuable building block for the synthesis of polymers and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acryloyl-L-aspartic acid typically involves the reaction of L-aspartic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of biocatalysts, such as ethylenediamine-N,N′-disuccinic acid lyase, has also been explored to achieve enantioselective synthesis of N-substituted L-aspartic acids .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acryloyl-L-aspartic acid undergoes various chemical reactions, including:
Hydroamination: The compound can participate in hydroamination reactions, where it reacts with amines to form N-substituted derivatives.
Common Reagents and Conditions
Hydroamination: Ethylenediamine-N,N′-disuccinic acid lyase is used as a biocatalyst to facilitate the addition of amines to the acryloyl group.
Major Products
Applications De Recherche Scientifique
N-Acryloyl-L-aspartic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N-acryloyl-L-aspartic acid exerts its effects is primarily through its ability to form strong covalent bonds with other molecules. The acryloyl group is highly reactive and can undergo polymerization or addition reactions, leading to the formation of complex structures. In biological systems, the compound’s biocompatibility and ability to interact with cellular components make it useful for various biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acryloyl phenylalanine: Another acryloyl derivative used in the synthesis of adhesives.
N-Acryloyl glycine: Used in the synthesis of hydrogels with similar properties.
Uniqueness
N-Acryloyl-L-aspartic acid is unique due to its dual functionality, possessing both an acryloyl group and an amino acid backbone. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
70714-77-1 |
|---|---|
Formule moléculaire |
C7H9NO5 |
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
(2S)-2-(prop-2-enoylamino)butanedioic acid |
InChI |
InChI=1S/C7H9NO5/c1-2-5(9)8-4(7(12)13)3-6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)(H,12,13)/t4-/m0/s1 |
Clé InChI |
UILJLCFPJOIGLP-BYPYZUCNSA-N |
SMILES isomérique |
C=CC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C=CC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)
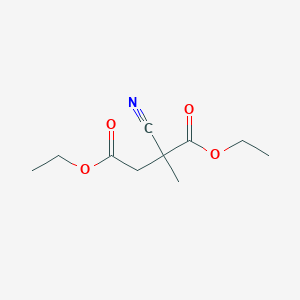
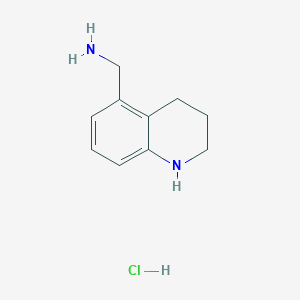
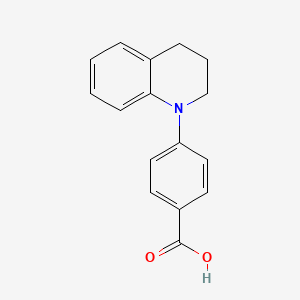

![Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B12315060.png)

![tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate](/img/structure/B12315079.png)
![1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B12315083.png)
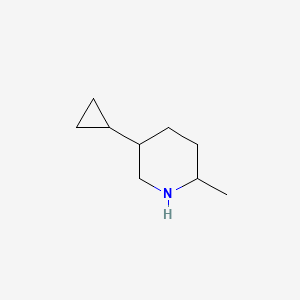
![1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione](/img/structure/B12315090.png)
